![molecular formula C13H12ClN3O2S B14879970 N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound that features a chlorophenyl group, a hydroxy-methylpyrimidinyl group, and a thioacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the thioacetamide linkage: This can be achieved by reacting 2-chlorophenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrimidinyl group: The intermediate product is then reacted with 4-hydroxy-6-methylpyrimidine-2-thiol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or the chlorophenyl ring, potentially leading to amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially if there are electron-withdrawing groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenyl and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide: can be compared to other thioacetamide derivatives or pyrimidinyl compounds.
Unique Features: The combination of the chlorophenyl and pyrimidinyl groups with a thioacetamide linkage may confer unique biological properties not seen in other similar compounds.
List of Similar Compounds
- N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide
- N-(2-chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide
- N-(2-chlorophenyl)-2-(thioacetamide)
Properties
Molecular Formula |
C13H12ClN3O2S |
|---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-6-11(18)17-13(15-8)20-7-12(19)16-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18) |
InChI Key |
SPGUKXQFJMBIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)
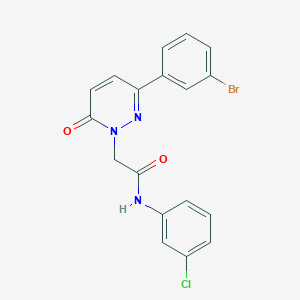
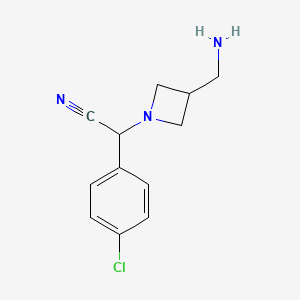
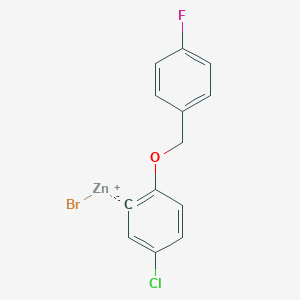
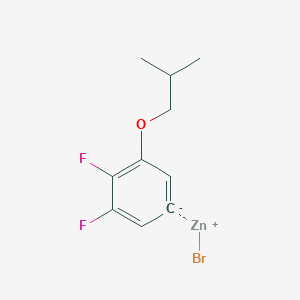

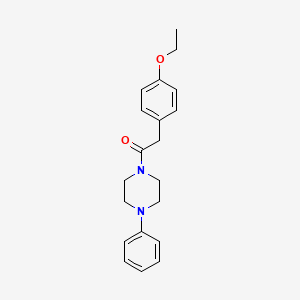
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14879919.png)
![2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate](/img/structure/B14879920.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B14879950.png)
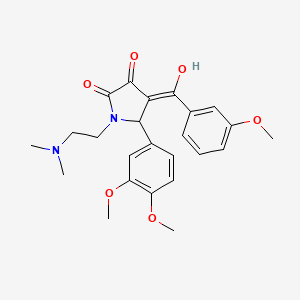
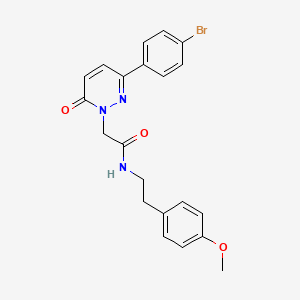
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
